Covalent Photoaffinity Labeling vs. Reversible Binding of Native μ-Conotoxin GIIIA
Unlike native μ-conotoxin GIIIA, which binds reversibly, the 4-azidosalicylyl derivative (CTXASA) enables covalent attachment to the target upon UV irradiation. In autoradiography experiments using ¹²⁵I-CTXASA, a single band at 260 kDa was detected, corresponding to the sodium channel α-subunit. This labeling was suppressed by excess tetrodotoxin (TTX) and unmodified μ-conotoxin GIIIA, confirming specific, competitive binding [1]. No comparable covalent tagging can be achieved with the native toxin.
| Evidence Dimension | Covalent labeling capability |
|---|---|
| Target Compound Data | Covalent labeling of a 260 kDa protein upon UV irradiation, suppressible by TTX and μ-CTX GIIIA. |
| Comparator Or Baseline | Native μ-conotoxin GIIIA: no covalent labeling; binding is reversible. |
| Quantified Difference | Qualitative difference (presence vs. absence of covalent adduct formation) |
| Conditions | Electroplax membranes from Electrophorus electricus; autoradiography after SDS-PAGE [1]. |
Why This Matters
For structural mapping of the toxin binding site, only a covalent probe can permanently tag the receptor for subsequent purification or proteomic analysis.
- [1] Becker S, Liebe R, Gordon RD. Synthesis and characterization of an N-terminal-specific 125I-photoaffinity derivative of mu-Conotoxin GIIIA which binds to the voltage-dependent sodium channel. FEBS Lett. 1990;272(1-2):152-4. doi:10.1016/0014-5793(90)80471-T. PMID: 2172011. View Source
